N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule characterized by a thiazole core substituted at position 4 with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and at position 2 with a 1-tosylpiperidine-4-carboxamide group. The compound integrates multiple pharmacophoric elements:
- Thiazole ring: A heterocyclic scaffold known for its role in modulating biological activity through hydrogen bonding and π-π interactions.
- Tosylpiperidine carboxamide: A bulky, sulfonamide-containing substituent that may enhance target binding specificity and metabolic stability.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-16-2-5-19(6-3-16)34(29,30)27-10-8-17(9-11-27)23(28)26-24-25-20(15-33-24)18-4-7-21-22(14-18)32-13-12-31-21/h2-7,14-15,17H,8-13H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCCURLFUJYKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence various cellular processes, suggesting that this compound may also have diverse biological effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, which is a key factor in its potential as a therapeutic agent.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown.
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, potency, and relevant case studies.
The compound features a complex structure that includes a thiazole ring and a tosylpiperidine moiety. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 391.445 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| LogP (XlogP) | 4.8 |
| Lipinski's Rule of Five | Satisfied |
These properties suggest favorable pharmacokinetic profiles for drug development.
Preliminary studies indicate that this compound exhibits antiproliferative activity , particularly against various cancer cell lines. The mechanism appears to involve the inhibition of specific cellular pathways that are critical for tumor growth and survival.
Potency and Efficacy
The compound has been reported to show a potency in the nanomolar range (100,000 nM) against certain target proteins, which is indicative of its potential as a therapeutic agent . The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety may contribute to its biological activity by enhancing binding affinity to target receptors or enzymes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
- Anticancer Activity : A study evaluating the antiproliferative effects of various derivatives found that compounds similar in structure to this compound exhibited significant inhibition against breast and colon cancer cell lines . This suggests that modifications to the core structure can enhance or diminish biological activity.
- Mechanistic Insights : Research has indicated that compounds with similar scaffolds can interact with multiple biological targets, including enzymes involved in cell cycle regulation and apoptosis . Understanding these interactions can help in designing more potent analogs.
- In Vivo Studies : While in vitro results are promising, further investigation into in vivo efficacy is necessary. Initial animal studies have shown that related compounds can reduce tumor size and improve survival rates in xenograft models .
Comparison with Similar Compounds
Key Observations:
Thiazole vs. Non-Thiazole Scaffolds: The target compound and Compound 24 retain the thiazole core, whereas Compound 16 employs an ethylamine linker. Thiazole derivatives generally exhibit enhanced metabolic stability compared to aliphatic amines due to aromatic ring rigidity .
Molecular Weight : The target compound’s higher molecular weight (~503.6 vs. ~366.4 for Compound 24) may impact bioavailability, aligning with Lipinski’s “Rule of Five” limitations for drug-likeness.
Hypothesized Pharmacological Implications
- Antiviral Activity : Compound 24 and related analogs were synthesized as inhibitors of Venezuelan Equine Encephalitis Virus (VEEV) . The target compound’s tosylpiperidine group could enhance binding to viral proteases or polymerases through sulfonamide-protein interactions.
- Solubility and Permeability : The methoxyphenyl group in Compound 24 likely improves aqueous solubility compared to the target compound’s hydrophobic tosylpiperidine moiety. However, the carboxamide in the target compound may mitigate this via hydrogen bonding.
Analytical and Computational Considerations
- Electrostatic Potential (ESP): Mapping ESP surfaces to identify nucleophilic/electrophilic regions for target binding.
Preparation Methods
Synthetic Methodology Overview
The target compound’s synthesis is partitioned into three critical stages:
- Construction of the 4-(2,3-dihydrobenzo[b]dioxin-6-yl)thiazol-2-amine core.
- Preparation of 1-tosylpiperidine-4-carboxylic acid.
- Coupling of the thiazole amine with the tosylpiperidine carboxylic acid to form the carboxamide.
Synthesis of 4-(2,3-Dihydrobenzo[b]dioxin-6-yl)thiazol-2-amine
The thiazole ring is synthesized via the Hantzsch thiazole formation reaction, which involves condensation of an α-haloketone with a thiourea derivative.
Procedure :
- Thiazole Ring Formation :
- The α-bromoketone (10 mmol) is reacted with thiourea (12 mmol) in ethanol under reflux for 6 hours. The intermediate thiazolinium ion undergoes cyclization and deprotonation to yield 4-(2,3-dihydrobenzo[b]dioxin-6-yl)thiazol-2-amine.
- Key Conditions : Solvent = ethanol, temperature = 80°C, catalyst = none.
- Yield : 68%.
Preparation of 1-Tosylpiperidine-4-carboxylic Acid
The tosylpiperidine moiety is synthesized through sulfonylation of piperidine-4-carboxylic acid.
Procedure :
- Tosylation of Piperidine-4-carboxylic Acid :
- Piperidine-4-carboxylic acid (10 mmol) is dissolved in dichloromethane (DCM) and cooled to 0°C. Tosyl chloride (12 mmol) and triethylamine (15 mmol) are added dropwise. The mixture is stirred at room temperature for 12 hours.
- Workup : The reaction is quenched with water, and the organic layer is dried over Na₂SO₄. The product is purified via recrystallization from methanol.
- Yield : 85%.
Amide Bond Formation: Coupling Strategies
The final step involves coupling the thiazole amine with 1-tosylpiperidine-4-carboxylic acid. Two primary methods are evaluated:
Carbodiimide-Mediated Coupling (EDC/HOBt)
- 1-Tosylpiperidine-4-carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DCM. After 15 minutes, 4-(2,3-dihydrobenzo[b]dioxin-6-yl)thiazol-2-amine (1.1 equiv) and triethylamine (2.0 equiv) are added. The reaction is stirred at room temperature for 12 hours.
- Yield : 71%.
Trichlorotriazine (TCT)-Activated Coupling
Comparative Analysis of Coupling Methods
Table 1 : Key Metrics for Amide Bond Formation Strategies
| Parameter | EDC/HOBt | TCT |
|---|---|---|
| Atom Economy | 58% | 77% |
| Reaction Time (h) | 12 | 6 |
| Yield (%) | 71 | 65 |
| Cost per mmol (USD) | 12.50 | 9.80 |
TCT offers superior atom economy and cost efficiency but marginally lower yields compared to EDC/HOBt.
Optimization and Challenges
Q & A
Q. How should conflicting crystallographic and NMR data for this compound be reconciled?
- Answer :
- Dynamic effects : NMR captures solution-state conformers, while XRD shows static crystal packing. Compare torsion angles (e.g., piperidine ring puckering) .
- Polymorphism screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs and reanalyze .
- DFT-assisted refinement : Optimize crystal structures using computational models to resolve discrepancies in bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
